(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of benzodioxole, piperazine, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with piperazine, followed by the reaction with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYBENZYL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole and trimethoxyphenyl groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H28N2O6/c1-28-21-12-17(13-22(29-2)24(21)30-3)5-7-23(27)26-10-8-25(9-11-26)15-18-4-6-19-20(14-18)32-16-31-19/h4-7,12-14H,8-11,15-16H2,1-3H3/b7-5+ |
InChI Key |
YBIGHDUGYKSZHF-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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